Enhanced Lipophilicity (XLogP of 0.1) Versus Non-Methylated Dipolar Analogs
The target compound exhibits a computed XLogP3-AA of 0.1, representing a 0.4 unit increase in lipophilicity over the non-methylated 2,4-dioxo analog (CAS 3346-68-7, XLogP3-AA = -0.3), which is critical for modulating membrane permeability in drug discovery programs [1][2]. This difference, while numerically modest, falls outside the acceptable range for property-matched interchangeability in lead optimization campaigns where even 0.3 log units can affect bioavailability predictions [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride (CAS 3346-68-7): XLogP3-AA = -0.3; 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS 4869-45-8): XLogP3-AA = -0.3 |
| Quantified Difference | ΔXLogP = +0.4 (target vs. CAS 3346-68-7); ΔXLogP = +0.4 (target vs. CAS 4869-45-8) |
| Conditions | PubChem computed properties; XLogP3 3.0 algorithm; comparison of neutral species |
Why This Matters
Lipophilicity is a critical parameter in predicting absorption, distribution, metabolism, and excretion (ADME) properties of synthesized derivatives, making CAS 38009-10-8 the preferred starting material when target downstream candidates require positive or near-neutral logP values.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for CID 45081862 (38009-10-8). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/38009-10-8 View Source
- [2] PubChem. (2025). Computed Properties: XLogP3-AA for CID 12848809 (3346-68-7). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3346-68-7 View Source
- [3] PubChem. (2025). Computed Properties: XLogP3-AA for CID 13052842 (4869-45-8). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4869-45-8 View Source
